2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-8(13)12(16)15(2)7-9-4-5-11(17-3)10(14)6-9/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWBWIPSIQPMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-fluoro-4-methoxybenzylamine Intermediate
- Starting material : 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzyl bromide.
- Method : Reductive amination of the aldehyde with methylamine or direct substitution of benzyl bromide with methylamine under basic conditions.
- Conditions : Mild hydrogenation or use of reducing agents like sodium cyanoborohydride in the presence of methylamine for reductive amination.
Preparation of 2-chloropropanoyl Chloride
- Starting material : 2-chloropropanoic acid.
- Method : Conversion to acid chloride using reagents such as oxalyl chloride or thionyl chloride.
- Conditions : Reaction typically performed in anhydrous dichloromethane at 0 °C to room temperature with a catalytic amount of DMF to facilitate the reaction.
Amide Bond Formation
- Coupling reaction : The benzylamine intermediate is reacted with 2-chloropropanoyl chloride.
- Conditions : The reaction is carried out in anhydrous solvents like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine or potassium carbonate to neutralize the generated HCl.
- Purification : The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
N-Methylation (if not done earlier)
- Method : Alkylation of the amide nitrogen using methyl iodide or methyl sulfate under basic conditions.
- Alternative : Use of methylamine in the initial reductive amination step to incorporate the methyl group directly.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 3-fluoro-4-methoxybenzaldehyde + methylamine + NaBH3CN | 3-fluoro-4-methoxybenzyl-N-methylamine | Reductive amination |
| 2 | 2-chloropropanoic acid + oxalyl chloride + DMF (cat.) | 2-chloropropanoyl chloride | Acid chloride formation |
| 3 | Benzylamine intermediate + 2-chloropropanoyl chloride + Et3N | This compound | Amide bond formation |
| 4 | Purification by silica gel chromatography | Pure final compound | Solvent system: petroleum ether/EtOAc |
Research Findings and Optimization Notes
Substituent effects : The presence of the fluoro and methoxy groups on the aromatic ring influences both the reactivity of the benzylamine intermediate and the biological activity of the final compound. Methoxy groups typically increase nucleophilicity, facilitating amide bond formation.
Coupling efficiency : Using acid chlorides rather than carboxylic acids or esters improves coupling yields and reduces side reactions.
Purification : Silica gel chromatography with petroleum ether/ethyl acetate mixtures is effective in isolating the pure amide product, as demonstrated in related amide syntheses.
Alternative methods : Some patents describe the use of activated esters or carbodiimide coupling agents for amide bond formation, but acid chlorides remain the preferred method for this compound class due to better yields and cleaner reactions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Benzylamine synthesis | Reductive amination: methylamine, NaBH3CN, MeCN | Mild, selective |
| Acid chloride formation | Oxalyl chloride, DCM, 0 °C to RT, catalytic DMF | Efficient conversion |
| Amide coupling | Benzylamine + acid chloride, Et3N, DCM or MeCN | High yield, base neutralizes HCl |
| Purification | Silica gel chromatography, petroleum ether/EtOAc | Effective for final purification |
| N-methylation | Methylamine in reductive amination or methyl iodide alkylation | Integrated or post-amide formation |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide is as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features, including the chloro, fluoro, and methoxy groups, enhance its potential for therapeutic effects. For instance, compounds derived from this structure may exhibit activity against various diseases by interacting with specific biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound can inhibit tumor growth by targeting specific enzymes involved in cancer progression. Studies have shown promising results in vitro, suggesting a pathway for further development into anticancer agents.
Material Science
In material science, this compound is utilized to develop advanced materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Example: Polymer Development
The incorporation of this compound into polymer matrices has been explored to create materials with improved durability and resistance to environmental stressors.
Biological Studies
The compound is also employed in biochemical assays to study enzyme interactions and inhibition. Its ability to modify enzyme activity makes it a valuable tool in understanding metabolic pathways and developing enzyme inhibitors.
Application: Enzyme Inhibition Studies
Biochemical assays utilizing this compound have revealed insights into enzyme kinetics and mechanisms of action, particularly in systems where enzyme regulation is crucial for maintaining homeostasis.
Industrial Applications
In industrial settings, this compound serves as a reagent in various chemical processes. Its reactivity allows for the synthesis of specialty chemicals used in diverse applications ranging from agrochemicals to fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and functional applications.
Structural Analogues and Substituent Effects
Physicochemical and Functional Comparisons
- Electron Effects: The 3-fluoro-4-methoxy group in the target compound creates a polarized aromatic system, enhancing dipole interactions and binding affinity compared to non-fluorinated analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide . N-Methylation reduces hydrogen-bond donor capacity, increasing membrane permeability but decreasing solubility relative to non-methylated amides (e.g., 3-Chloro-N-(4-sulfamoylphenyl)propanamide) .
Crystal Packing :
- Biological Relevance: Fluorinated analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride) show enhanced metabolic stability and target selectivity in drug discovery, a trait shared with the target compound . Thiourea derivatives (e.g., 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) demonstrate catalytic activity in Suzuki couplings, whereas the target compound’s propanamide backbone lacks such coordinative versatility .
Biological Activity
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide is an organic compound with the molecular formula C12H15ClFNO2. This compound has gained attention in medicinal chemistry due to its potential biological activities, including effects on various enzyme systems and pathways. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features several functional groups:
- Chloro group : Enhances reactivity and potential for substitution reactions.
- Fluoro-methoxyphenyl group : Influences lipophilicity and biological interactions.
- Methylpropanamide backbone : Provides structural stability and may affect binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClFNO2 |
| Molecular Weight | 259.70 g/mol |
| Boiling Point | Not specified |
| CAS Number | 1154151-08-2 |
| InChI Key | RMWBWIPSIQPMOW-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (Cl and F) can enhance binding affinity through halogen bonding, while the methoxy group may stabilize the compound through intramolecular interactions.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It could interact with various receptors, leading to modulation of signaling pathways involved in disease processes.
Biological Activity Studies
Recent studies have explored the biological activity of this compound, focusing on its potential therapeutic applications.
Case Study: Anticancer Activity
A study investigated the effects of similar compounds on cancer cell lines, suggesting that derivatives of propanamide exhibit cytotoxic effects against various tumor types. Although specific data for this compound is limited, structural similarities indicate potential efficacy against cancer cells through apoptosis induction or cell cycle arrest mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxic effects in vitro | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Antimicrobial | Not yet reported | N/A |
Research Findings
Research indicates that compounds similar to this compound can exhibit diverse biological activities. For example, studies on related amides have shown promising results in enzyme inhibition and anticancer properties.
- Medicinal Chemistry Applications : The compound is used as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects.
- Material Science : It has applications in developing advanced materials due to its unique chemical properties.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a chloroacetamide precursor with a substituted benzylamine under controlled conditions. For example, refluxing 2-chloropropanoyl chloride with 3-fluoro-4-methoxybenzylmethylamine in dichloromethane (DCM) at 40–50°C for 6–8 hours achieves yields of ~75–80% after purification by column chromatography . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) and using catalysts like triethylamine (TEA) can enhance yields. Monitoring by TLC or HPLC ensures reaction completion.
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For instance, the methyl group on the amide nitrogen appears as a singlet at δ ~3.0 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]: 300.1024, observed: 300.1026).
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond: 1.2326 Å; C–N–C torsion angle: -33.7°) .
- HPLC-PDA : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Ventilation : Avoid inhalation of vapors; employ local exhaust ventilation during solvent evaporation.
- Waste Disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal .
- Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods be integrated to resolve structural ambiguities?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis (e.g., using a Bruker D8 Venture diffractometer) resolves molecular conformation. Data refinement with SHELXL software (via Olex2 interface) accounts for thermal motion and hydrogen bonding .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to identify discrepancies (e.g., deviations <0.02 Å confirm accuracy) .
- Hydrogen Bond Analysis : Use Mercury software to visualize N–H···O and C–H···O interactions, which influence crystal packing and stability .
Q. What are the key challenges in designing biological assays to evaluate pharmacological activity?
- Methodological Answer :
- Target Selection : Screen against receptors (e.g., CRF1) using radioligand binding assays (e.g., H-CRF displacement in AtT-20 cells) to determine IC values .
- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity. Assess solubility in PBS (pH 7.4) via nephelometry .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification to estimate half-life (t) and clearance rates .
Q. How do intermolecular interactions revealed by crystal packing analysis inform physicochemical properties?
- Methodological Answer :
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) enhance thermal stability (TGA analysis shows decomposition >200°C) .
- Van der Waals Forces : C–H···O contacts (3.2–3.5 Å) contribute to lattice energy, affecting melting point (mp: 145–148°C) and solubility in polar solvents .
- LogP Calculation : Use Molinspiration or ACD/Labs software (experimental logP ~2.5) to predict membrane permeability; adjust substituents (e.g., fluoro vs. methoxy groups) to optimize bioavailability .
Q. What methodological approaches are recommended for analyzing contradictory data in SAR studies?
- Methodological Answer :
- Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ constants) with activity .
- Crystallographic vs. NMR Data : Reconcile discrepancies (e.g., rotational barriers in solution vs. solid state) using variable-temperature NMR and dynamic DFT simulations .
- Biological Replicates : Repeat enzyme inhibition assays (n ≥ 3) with positive/negative controls to confirm IC reproducibility (±10% SD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
